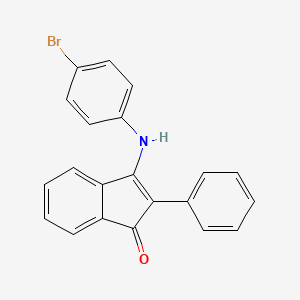

3-(4-bromoanilino)-2-phenyl-1H-inden-1-one

Description

3-(4-Bromoanilino)-2-phenyl-1H-inden-1-one is a substituted indenone derivative characterized by a 4-bromoanilino group at position 3 and a phenyl group at position 2 of the indenone core. The bromine atom on the anilino ring enhances lipophilicity (XLogP3 ~5.4 for similar compounds) and may influence binding interactions in biological systems . Its molecular formula is C₁₉H₁₄BrNO, with a molecular weight of 352.23 g/mol.

Properties

IUPAC Name |

3-(4-bromoanilino)-2-phenylinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrNO/c22-15-10-12-16(13-11-15)23-20-17-8-4-5-9-18(17)21(24)19(20)14-6-2-1-3-7-14/h1-13,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHECBHRQPPRBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromoanilino)-2-phenyl-1H-inden-1-one typically involves the reaction of 4-bromoaniline with 2-phenyl-1H-indene-1-one under specific conditions. One common method is the Mannich reaction, which involves the condensation of an aromatic amine (4-bromoaniline), an aromatic aldehyde, and a ketone (2-phenyl-1H-indene-1-one) in the presence of a catalyst such as triphenylphosphine (PPh3) under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Synthetic Routes and Precursor Transformations

The compound is synthesized via organolithium-mediated ring-opening reactions of lactam precursors. For example:

-

Precursor preparation : Starting from 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one (1 ), treatment with s-BuLi generates a resonance-stabilized enolate, which is quenched with 4-bromoaniline to yield the title compound .

-

Key steps :

Ketone Participation in Condensation Reactions

The α,β-unsaturated ketone undergoes regioselective reactions:

-

Enolate formation : With LDA (lithium diisopropylamide) in THF at −78°C, the ketone forms an enolate that reacts with electrophiles (e.g., acyl chlorides) to yield C-2 functionalized derivatives .

-

Example : Reaction with benzoyl chloride produces 3-(4-bromoanilino)-2-(benzoyl)-1H-inden-1-one (yield: 85–90%) .

Bromoanilino Group Reactivity

The 4-bromo substituent enables cross-coupling reactions:

-

Suzuki–Miyaura coupling : With Pd(PPh₃)₄ catalysis, the bromoanilino group couples with aryl boronic acids (e.g., phenylboronic acid) in DMF/H₂O (80°C, 12 h) to form biaryl products .

-

Buchwald–Hartwig amination : Using Pd₂(dba)₃ and Xantphos, the bromine is replaced with secondary amines (e.g., morpholine) in toluene at 100°C .

Ketone Reduction

-

Catalytic hydrogenation : H₂ (1 atm) over Pd/C in EtOH reduces the ketone to 3-(4-bromoanilino)-2-phenylindane (yield: 95%, cis:trans = 3:1) .

-

Metal hydrides : NaBH₄ in MeOH selectively reduces the α,β-unsaturated ketone to the allylic alcohol (yield: 60–65%) .

Oxidation of the Indenone Core

-

Epoxidation : With mCPBA (meta-chloroperbenzoic acid) in DCM, the α,β-unsaturated ketone forms an epoxide (yield: 55–60%) .

Cycloaddition and Ring-Expansion Reactions

-

Diels–Alder reactivity : The α,β-unsaturated ketone acts as a dienophile with electron-rich dienes (e.g., 1,3-cyclohexadiene) under thermal conditions (toluene, 110°C), yielding bicyclic adducts .

-

Ring expansion : Treatment with hydrazine (propan-1-ol, reflux) converts the indenone to a phthalazinone derivative via [4+2] cyclization .

Acid/Base-Mediated Rearrangements

-

Acidic conditions : In HCl/EtOH, the compound undergoes retro-aldol cleavage to yield 4-bromoaniline and 2-phenylindenone fragments .

-

Basic conditions : KOtBu in THF induces elimination of HBr, forming a quinone methide intermediate .

Mechanistic Insights

Scientific Research Applications

3-(4-Bromoanilino)-2-phenyl-1H-inden-1-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: Used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(4-bromoanilino)-2-phenyl-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the indene backbone play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Findings :

Aryl-Substituted Analogs

Key Findings :

- Methoxy groups on the phenyl ring (e.g., 3,4-dimethoxy) increase polarity and hydrogen-bond acceptor capacity, improving solubility but reducing membrane permeability .

- Hydroxy substitution (e.g., 3-OH) introduces hydrogen-bond donor properties, enhancing interactions with biological targets but increasing susceptibility to oxidation .

Functional Group Variations

Biological Activity

3-(4-Bromoanilino)-2-phenyl-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a brominated aniline moiety attached to an indene backbone , which is thought to influence its biological interactions significantly. The presence of the bromine atom enhances lipophilicity and may affect the binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : Interaction with receptors can initiate signal transduction pathways that influence cellular responses, including proliferation and apoptosis.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds synthesized from similar frameworks have shown effectiveness against bacterial strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-Bromoaniline | Simple brominated aniline | Limited biological activity |

| 2-Phenyl-1H-indene-1-one | Indene without bromine | Moderate activity in synthesis |

| **3-(4-Bromoanilino)-2-phenyl... | Brominated aniline + indene | Strong antimicrobial and anti-infl. |

The combination of the brominated aniline and the indene backbone in this compound confers unique chemical properties that enhance its biological activities compared to simpler analogs.

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

- Study on Enzyme Interaction : A study demonstrated that modifications in the bromine substituent significantly altered the binding affinity to target enzymes involved in metabolic pathways. The results indicated that maintaining the bromine atom was crucial for optimal activity .

- Anti-cancer Research : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, indicating potential as a lead compound for anticancer drug development .

- Inflammation Model : In vivo models showed reduced inflammation markers in subjects treated with derivatives of this compound, supporting its role as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.